Superior Reduction in Bowel Movement Frequency vs. Placebo in Phase III TELESTAR Trial
In the 12-week placebo-controlled Phase III TELESTAR study (N=135 patients with ≥4 bowel movements/day despite SSA therapy), telotristat ethyl 250 mg TID reduced daily bowel movements by 1.7 fewer episodes from baseline, and 500 mg TID reduced by 2.1 fewer episodes, compared to placebo which reduced by only 0.9 fewer episodes [1]. The estimated difference versus placebo averaged over 12 weeks was -0.81 bowel movements/day for the 250 mg dose (P < 0.001) [2].
| Evidence Dimension | Reduction in daily bowel movement frequency |
|---|---|
| Target Compound Data | 250 mg TID: -1.7 BMs/day; 500 mg TID: -2.1 BMs/day |
| Comparator Or Baseline | Placebo: -0.9 BMs/day |
| Quantified Difference | Net reduction of 0.8 to 1.2 BMs/day beyond placebo effect |
| Conditions | Phase III randomized, double-blind, placebo-controlled trial (TELESTAR); 12-week treatment period; patients with ≥4 BMs/day at baseline despite stable-dose SSA therapy |
Why This Matters
This is the only quantitative Phase III efficacy data establishing telotristat ethyl as an effective add-on therapy specifically for SSA-refractory carcinoid syndrome diarrhea, providing a clear evidence-based rationale for procurement over unapproved alternatives.
- [1] Telotristat ethyl for carcinoid syndrome diarrhoea. Aust Prescr. 2019 Apr 24;42(3):112. doi: 10.18773/austprescr.2019.035. PMCID: PMC6594843. View Source
- [2] Kulke MH, Hörsch D, Caplin ME, et al. Telotristat Ethyl, a Tryptophan Hydroxylase Inhibitor for the Treatment of Carcinoid Syndrome. J Clin Oncol. 2017 Jan;35(1):14-23. doi: 10.1200/JCO.2016.69.2780. PMID: 27918724. View Source
